6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
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Overview
Description
6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid is a heterocyclic compound that features an imidazo[5,1-c][1,4]oxazine core with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[5,1-c][1,4]oxazine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a dihaloalkane, under basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 4-chlorophenyl halide reacts with the imidazo[5,1-c][1,4]oxazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the 4-chlorophenyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
- 6-(4-Methylphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
- 6-(4-Fluorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
Uniqueness
6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
6-(4-chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-9-3-1-8(2-4-9)11-5-16-7-15-12(13(17)18)10(16)6-19-11/h1-4,7,11H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLFMPTWTJZBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=CN21)C(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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